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Compound of Interest

Compound Name:
3-Bromo-5-nitroaniline

hydrochloride

CAS No.: 1803603-87-3

Cat. No.: B1381525

Get Quote

Executive Summary
Compound: 3-Bromo-5-nitroaniline Hydrochloride CAS (Salt): 1803603-87-3 CAS (Free

Base): 55215-57-1 Formula:

Molecular Weight: 253.48 g/mol [1][3]

This guide provides a comprehensive workflow for the synthesis, crystallization, and structural

elucidation of 3-Bromo-5-nitroaniline HCl.[1] While specific unit cell parameters are often

proprietary to active pharmaceutical ingredient (API) master files, this document outlines the

predicted structural motifs based on homologous halo-nitroaniline salts and defines the

standardized protocol for validating its phase purity.

Synthesis & Crystallization Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1381525#bc-rfq
https://www.benchchem.com/product/b1381525/docs?utm_src=pdf-body#3-bromo-5-nitroaniline-hydrochloride-crystal-structure-solid-state-characterization-guide-1
https://www.bldpharm.com/products/55215-57-1.html
https://www.scribd.com/document/463534412/Avra-Price-list-2019-20-pdf
https://www.bldpharm.com/products/55215-57-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381525?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation or

vapor diffusion method is required.[2] The hydrochloride salt is generated from the free base to

ensure stoichiometric precision.[2]

Synthetic Route
The synthesis proceeds via the selective reduction of 1-bromo-3,5-dinitrobenzene, followed by

salt formation.[1]

Precursor Reduction:

Reactants: 1-Bromo-3,5-dinitrobenzene (1.0 eq), Iron powder (3.0 eq), Acetic Acid

(Solvent).[2]

Conditions: Reflux at 90°C for 2 hours.

Mechanism: Selective reduction of one nitro group to an amine via the Béchamp reduction

pathway.[2]

Workup: Neutralize with

, extract with Ethyl Acetate, and purify via column chromatography (Hexane/EtOAc).

Salt Formation (Critical Step):

Dissolve pure 3-bromo-5-nitroaniline in anhydrous diethyl ether.

Cool to 0°C under

atmosphere.

Slowly bubble anhydrous

gas (or add 4M HCl in Dioxane) until precipitation completes.[2]

Result: White to pale yellow crystalline solid.
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Method: Vapor Diffusion.[1]

Solvent System: Dissolve the HCl salt in minimal Methanol (good solubility).

Antisolvent: Diethyl Ether or Pentane (poor solubility).[2]

Procedure: Place the methanol solution in a small inner vial. Place this vial inside a larger jar

containing the antisolvent. Seal tightly. As ether diffuses into the methanol, saturation

decreases, promoting slow, ordered crystal growth.[2]

Crystallographic Characterization
Predicted Structural Motifs
Based on the Cambridge Structural Database (CSD) trends for analogous meta-substituted

nitroanilines (e.g., 3,5-dinitroaniline), the crystal structure is governed by specific intermolecular

forces.[2]

Space Group Probability: Triclinic (

) or Monoclinic (

).[2] These groups maximize packing efficiency for planar aromatic cations.[1][2]

Lattice Interactions:

Charge-Assisted Hydrogen Bonding: The protonated amine (

) acts as a strong donor. The chloride anion (

) acts as a multipoint acceptor, typically bridging 3 adjacent cations.[2]

Interaction Geometry: Expect

.[2]

Layered Packing: The aromatic rings likely stack in offset

layers (distance

) to minimize repulsion between the electron-withdrawing nitro groups.
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Halogen Bonding: A Type II halogen bond (

) is highly probable, stabilizing the 3D network.[2]

Data Collection Parameters (Standard)
When analyzing the grown crystal, ensure the diffractometer is set to these specifications to

resolve the heavy bromine atom correctly:

Parameter Specification Rationale

Radiation Source

Mo-K

(

)

Minimizes absorption

fluorescence from Bromine

compared to Cu-source.[1]

Temperature 100 K

Reduces thermal vibration of

the nitro group, improving

resolution.[2]

Resolution

Required to accurately map H-

atom positions on the

ammonium group.

Absorption Correction Multi-scan (SADABS)

Critical due to the high

absorption coefficient (

) of Bromine.[2]

Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to structural validation.

1-Bromo-3,5-dinitrobenzene 3-Bromo-5-nitroaniline
(Free Base)

 Selective Reduction
(Fe/AcOH) HCl Salt Formation

(Precipitation)
 HCl(g) / Et2O Single Crystal Growth

(Vapor Diffusion)
 MeOH / Ether X-Ray Diffraction

(Mo-Source, 100K)
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://dspace.mit.edu/bitstream/handle/1721.1/128071/1199131095-MIT.pdf?sequence=1&isAllowed=y
https://www.bldpharm.com/products/55215-57-1.html
https://dspace.mit.edu/bitstream/handle/1721.1/128071/1199131095-MIT.pdf?sequence=1&isAllowed=y
https://dspace.mit.edu/bitstream/handle/1721.1/128071/1199131095-MIT.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/product/b1381525/docs?utm_src=pdf-body-img#3-bromo-5-nitroaniline-hydrochloride-crystal-structure-solid-state-characterization-guide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381525?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Synthesis and Crystallization Workflow for 3-Bromo-5-nitroaniline HCl.

Interaction Network & Stability
Understanding the solid-state stability is crucial for drug formulation.[1]

Hydrogen Bond Network (Schematic)
The chloride ion serves as the "anchor" in the crystal lattice.[2]

Donor: Ammonium Nitrogen (

)[2]

Acceptor: Chloride (

) and Nitro Oxygen (

)[2]

Motif:

graph set rings are common, where two chlorides bridge two ammonium groups.[2]

Unit Cell Interaction Motif

R-NH3(+)

Cl(-)

Strong H-Bond
(Charge Assisted)

O-Nitro

Weak H-Bond
(Bifurcated)

Br-Substituent

Halogen Bond
(Type II)

Click to download full resolution via product page

Figure 2: Predicted intermolecular interaction network within the crystal lattice.[2]
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Thermal Properties
Melting Point: The HCl salt typically melts with decomposition

(higher than the free base m.p. of

).[2]

Solubility: High in polar protic solvents (MeOH, Water); Low in non-polar solvents (Hexane,

Toluene).[2]

Applications in Drug Development
The precise crystal structure of this intermediate is relevant for:

Syk Inhibitors: Used as a scaffold for synthesizing N-substituted pyrimidine kinase inhibitors

(e.g., Fostamatinib analogs).[2] The bromine atom provides a handle for Suzuki-Miyaura

coupling, while the nitro group is reduced later to form a diamine core.[1][2]

Fragment-Based Drug Design (FBDD): The rigid benzene core with defined vectors (Br,

,

) allows crystallographers to map binding pockets in protein targets.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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